- Optimization of the First Step of Enoxaparin Synthesis by Hydrolytic Depolymerization of Unfractionated HeparinPharmaceutical Chemistry Journal (2018, Pharmaceutical Chemistry Journal (2018), 52(8), 735-739, 52(8), 735-739,
Cas no 9041-08-1 (Heparin sodium salt)

Heparin sodium salt 化学的及び物理的性質
名前と識別子
-
- Heparin sodium
- SODIUM HEPARIN
- SODIUM HEPARINATE
- REVIPARIN SODIUM
- PORCINE HEPARIN SODIUM
- BOVINE HEPARIN SODIUM
- ENOXAPARIN SODIUM
- HEP, NA, BOVINE
- HEP, NA, PORCINE
- Heparin sodium salt
- Heparin Sodium Salt from Hog intestine
- HEPARIN SODIUM SALT, LOW MOLECULAR WEIGHT (3-4KD)
- Heparinin
- Hepsal
- Lipohepin
- Lipohepinette
- LiqueMin
- Longheparin
- Monoparin
- Panheprin
- Pularin
- Ardeparin sodium
- Deligoparin sodium
- Minolteparin sodium
- Nadroparine sodium
- Anticoagulant drugs Heparin Sodium CAS: 9041-08-1 140iu/150iu
- Adomiparin sodium
- Alfa 87-120
- Alfa 87-163
- Alfa 87-198
- Alfa 87-81
- Alfa 88-247
- Badyket
- Bemiparin sodium
- Clivarin 1750
- Clivarina
- Dalteparin sodium
- Depo-Heparin
- Fragmin
- Fragmin IV
- H 2149
- Hed-Heparin
- Hepaflush
- Hepagumin
- Hepalean
- Heparin Fragment Kabi 2165
- Heparine Choay
- Hepathrom
- Heprinar
- Inno-Hep
- Ivor
- Kabi 2165
- LHN 1
- Lioton 1000
- Lipo-Hepin
- Lipo-Hepinette
- Liquaemin sodium
- Logiparin
- M 118 sodium
- M 402 sodium salt
- Minihep
- Necuparanib sodium
- Normiflo
- OP 2000
- Parnaparin sodium
- Sodium heparin (MW 15kDa)
- Sodium heparinate (MW 15kDa)
- sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate
- Heparin sodium salt (MW 15kDa)
- YOMTXLQWRQUKAK-UHFFFAOYSA-N
- 9041-08-1
- Heparin, sodium salt
- PD056845
- Nadroparin Sodium
- D78319
- sodium 2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate
-
- MDL: MFCD00081689
- インチ: InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1
- InChIKey: YOMTXLQWRQUKAK-UHFFFAOYSA-N
- ほほえんだ: O[C@H]1[C@H](O[C@H]2[C@H](OS(O)(=O)=O)[C@@H](O)[C@H](OC)[C@H](C(O)=O)O2)[C@@H](COS(O)(=O)=O)O[C@H](OC)[C@@H]1NS(O)(=O)=O.[n].[.xNa]
計算された属性
- せいみつぶんしりょう: 557.116351
- どういたいしつりょう: 557.116351
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 9
- 複雑さ: 671
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6
じっけんとくせい
- 色と性状: 白色または灰白色の粉末。匂い、無臭、吸湿性はほとんどありません。
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: 50 mg/mL, clear, faintly yellow
- すいようせい: Soluble in water, dimethyl sulfoxide and ethanol.
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.
- ようかいせい: 水と塩水に溶け、エタノール、アセトン、ベンゼン、クロロホルム、エーテルに溶けない。1%水溶液pH 6.0〜7.5。
- じょうきあつ: No data available
- ひせんこうど: D25 +47° (c = 1.5 in water)
- かんど: 湿度に敏感である
- マーカー: 14,4653
Heparin sodium salt セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。R 42/43:吸入と皮膚接触はアレルギーを引き起こす。
- セキュリティの説明: S 22:ホコリを吸い込まない。S 24:皮膚との接触を避ける。S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 36/37:適切な防護服と手袋を着用する。
- 福カードFコード:3-10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:MI0850000
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Heparin sodium salt 税関データ
- 税関コード:30019010
Heparin sodium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0393-100MG |
Heparin Sodium Salt from Hog intestine |
9041-08-1 | 100mg |
¥240.00 | 2024-04-15 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000803-1g |
Heparin sodium salt |
9041-08-1 | 205 USP units/mg | 1g |
¥557 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22681-1g |
Heparin Sodium Salt |
9041-08-1 | BR,150u/mg | 1g |
¥238.0 | 2023-03-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56674-500mg |
Heparin sodium salt |
9041-08-1 | 98% | 500mg |
¥1026.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22681-5g |
Heparin Sodium Salt |
9041-08-1 | BR,150u/mg | 5g |
¥718.0 | 2023-03-04 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6531-100 mg |
Heparin sodium |
9041-08-1 | 98.0% | 100MG |
¥417.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22680-25g |
Heparin Sodium Salt |
9041-08-1 | 25g |
¥980.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6531-500 mg |
Heparin sodium |
9041-08-1 | 98.0% | 500MG |
¥723.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH3149-100KU |
Heparin sodium salt |
9041-08-1 | 100ku |
¥1750元 | 2023-09-15 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000803-5g |
Heparin sodium salt |
9041-08-1 | 205 USP units/mg | 5g |
¥2286 | 2024-05-21 |
Heparin sodium salt 合成方法
ごうせいかいろ 1
Heparin sodium salt Raw materials
Heparin sodium salt Preparation Products
Heparin sodium salt サプライヤー
Heparin sodium salt 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Heparin sodium saltに関する追加情報
Heparin Sodium Salt (CAS No. 9041-08-1): An Overview of Its Properties, Applications, and Recent Research
Heparin sodium salt (CAS No. 9041-08-1) is a vital anticoagulant and antithrombotic agent widely used in both clinical and research settings. This complex polysaccharide, derived from porcine intestinal mucosa or bovine lung, has been a cornerstone in the prevention and treatment of thromboembolic disorders for decades. Its unique structure and biological activity have made it an essential component in various medical applications, ranging from routine blood transfusions to advanced therapeutic interventions.
The chemical structure of heparin sodium salt is characterized by its repeating disaccharide units, which include D-glucosamine and D-glucuronic acid or L-iduronic acid. These units are highly sulfated, contributing to the molecule's high negative charge density. This charge density is crucial for its anticoagulant activity, as it facilitates the binding to antithrombin III (ATIII), a key inhibitor of thrombin and factor Xa. The interaction between heparin and ATIII accelerates the inactivation of these enzymes, thereby preventing the formation of blood clots.
Recent research has shed light on the multifaceted roles of heparin sodium salt beyond its traditional anticoagulant properties. For instance, studies have explored its potential in modulating inflammation and immune responses. A study published in the Journal of Thrombosis and Haemostasis (2022) demonstrated that heparin can inhibit the activation of platelets and neutrophils, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that heparin may have broader therapeutic applications in inflammatory diseases.
In addition to its anti-inflammatory effects, heparin sodium salt has been investigated for its potential in cancer therapy. Research published in Cancer Research (2021) indicated that heparin can inhibit tumor growth by blocking angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. By interfering with this process, heparin may help to starve tumors and slow their progression. This dual action as an anticoagulant and anti-angiogenic agent makes heparin a promising candidate for combination therapies in oncology.
The clinical use of heparin sodium salt is well-established, with numerous formulations available for different routes of administration. Intravenous (IV) administration is commonly used for immediate anticoagulation during surgical procedures or in emergency situations. Subcutaneous (SC) injection is preferred for long-term prophylaxis against deep vein thrombosis (DVT) and pulmonary embolism (PE). The choice of formulation depends on factors such as patient condition, duration of therapy, and specific clinical indications.
Despite its widespread use, the administration of heparin sodium salt requires careful monitoring due to potential side effects such as bleeding complications and heparin-induced thrombocytopenia (HIT). HIT is a rare but serious condition characterized by a decrease in platelet count and an increased risk of thrombosis. To mitigate these risks, healthcare providers must regularly assess patients' coagulation status and adjust dosages accordingly.
Innovations in drug delivery systems have also contributed to the improved safety and efficacy of heparin sodium salt. For example, nanoparticle-based formulations have been developed to enhance the bioavailability and reduce systemic side effects. A study published in Nano Letters (2023) reported that encapsulating heparin in biodegradable nanoparticles significantly prolonged its circulation time in the bloodstream while maintaining its anticoagulant activity. This approach holds promise for developing more targeted and personalized treatments.
Beyond clinical applications, heparin sodium salt plays a crucial role in laboratory research. It is widely used as a reagent in biochemical assays to study coagulation pathways and thrombosis mechanisms. The ability to control coagulation processes makes heparin an invaluable tool for researchers investigating hemostasis disorders and developing new antithrombotic agents.
In conclusion, Heparin sodium salt (CAS No. 9041-08-1) remains a critical component in both clinical practice and scientific research due to its unique properties and broad spectrum of applications. Ongoing research continues to uncover new therapeutic potentials, expanding its utility beyond traditional anticoagulation. As advancements in drug delivery systems and molecular biology progress, the future prospects for heparin are promising, ensuring its continued relevance in healthcare.
9041-08-1 (Heparin sodium salt) 関連製品
- 15307-79-6(Diclofenac sodium)
- 14542-93-9(1,1,3,3-Tetramethylbutyl isocyanide)
- 7188-38-7(Tert-BUTYL ISOCYANIDE)
- 3653-48-3(4-chloro-O-tolyloxyacetic acid, sodium salt)
- 527-07-1(Gluconate sodium)
- 11006-34-1(Chlorophyllin sodium copper salt)
- 9005-49-6(Heparin)
- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)
- 2034487-77-7(N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)

